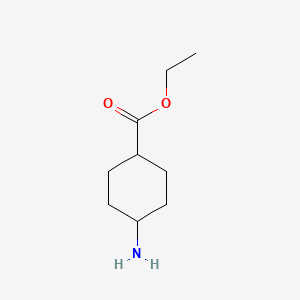
Ethyl 4-aminocyclohexanecarboxylate
説明
Ethyl 4-aminocyclohexanecarboxylate is a chemical compound with the empirical formula NO2 . It is a derivative of cyclohexanecarboxylic acid . The compound is typically in the form of a liquid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(OCC)C(CC1)CCC1N . The InChI key for this compound is WASRJUXSLHUONH-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound has a density of1.0±0.1 g/cm3, a boiling point of 235.3±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its molar refractivity is 46.8±0.3 cm3, and it has 3 freely rotating bonds . The compound has a polar surface area of 52 Å2 and a molar volume of 168.1±3.0 cm3 .
科学的研究の応用
1. Synthetic Applications
Ethyl 4-aminocyclohexanecarboxylate serves as a starting material for the preparation of various heterocyclic compounds. For instance, it was used to synthesize 2-p-nitrophenylperhydroquinazolinones, demonstrating its utility in stereospecific or stereoselective syntheses (Fülöp et al., 1987).
2. Enantioselective Synthesis
The compound plays a critical role in the enantioselective synthesis of organic compounds. For example, it has been used in the synthesis of optically active trans-2-aminocyclohexanecarboxylic acids, showcasing its importance in producing chiral molecules (Nohira et al., 1970).
3. Polymer Chemistry
In the field of polymer chemistry, this compound derivatives have been oligomerized using enzymes like horseradish peroxidase. This demonstrates its potential in the enzymatic catalysis for polymer synthesis (Pang et al., 2003).
4. In Advanced Organic Synthesis
The compound has been utilized in the synthesis of complex organic molecules. For example, it has been employed in the microwave synthesis of Ethyl 1,3-cyclohexadien-1-carboxylate, highlighting its role in facilitating more efficient and expedient organic syntheses (Tesson & Deshayes, 2000).
5. Building Blocks for Peptides
This compound derivatives have been shown to be useful building blocks for β-peptides, illustrating its significance in peptide chemistry (Masesane & Steel, 2004).
6. As a Carboxyl-Protecting Group
It has been used in the form of derivatives like the 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide synthesis. This application is crucial in the field of synthetic peptide chemistry (Chantreux et al., 1984).
7. Multicomponent Chemical Synthesis
This compound derivatives have been used in multicomponent chemical synthesis, such as in the preparation of 4H-chromene derivatives, which are compounds with medicinal promise (Boominathan et al., 2011).
8. Antitumor and Anti-monoamine Oxidase Activities
Certain derivatives of this compound have been synthesized and shown to possess antitumor and anti-monoamine oxidase activities, indicating its potential in therapeutic applications (Markosyan et al., 2020).
Safety and Hazards
生化学分析
Biochemical Properties
Ethyl 4-aminocyclohexanecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism and neurotransmitter synthesis. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to either the activation or inhibition of specific biochemical pathways .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity. Additionally, it can alter the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it may inhibit enzymes involved in the breakdown of neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft. This can result in enhanced neurotransmission and altered neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and impaired motor function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and neurotransmitter synthesis. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall cellular metabolism. For example, it may enhance the synthesis of neurotransmitters by providing precursor molecules or by modulating enzyme activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain. The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release and uptake. This subcellular localization is critical for its role in regulating cellular processes .
特性
IUPAC Name |
ethyl 4-aminocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASRJUXSLHUONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201203631 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-28-7 | |
| Record name | Cyclohexanecarboxylic acid, 4-amino-, ethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201203631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




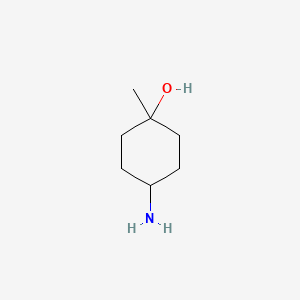

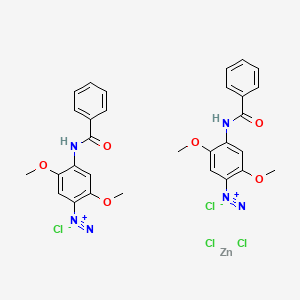
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B3021771.png)
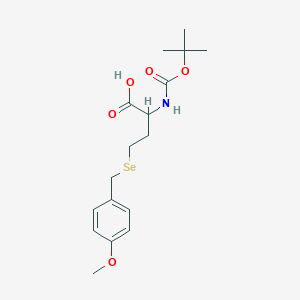
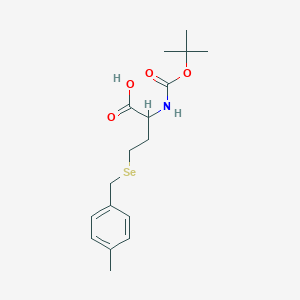

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)
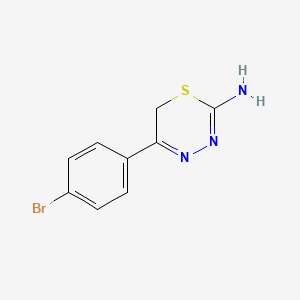

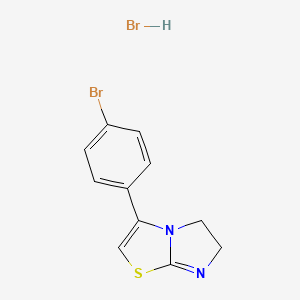
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B3021781.png)
